6-Mercaptopurine

Inflammatory Bowel Disease Ulcerative Colitis Maintenance Therapy

6-Mercaptopurine (6-MP; CAS: 50-44-2) is a thiopurine antimetabolite prodrug that requires intracellular activation via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to exert cytotoxic and immunosuppressive effects. Its clinical utility spans two distinct therapeutic domains: maintenance therapy for acute lymphoblastic leukemia (ALL) and steroid-refractory inflammatory bowel disease (IBD).

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 50-44-2
Cat. No. B1684380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptopurine
CAS50-44-2
Synonyms1,7-Dihydro-6H-purine-6-thione
6 Mercaptopurine
6 Mercaptopurine Monohydrate
6 Thiohypoxanthine
6 Thiopurine
6-Mercaptopurine
6-Mercaptopurine Monohydrate
6-Thiohypoxanthine
6-Thiopurine
6H-Purine-6-thione, 1,7-dihydro-
BW 57 323H
BW 57-323H
BW 57323H
Leupurin
Mecaptopurine Anhydrous
Mercaptopurina Wellcome
Mercaptopurine
Puri-Nethol
Purimethol
Purinethol
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=CN2
InChIInChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyGLVAUDGFNGKCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility22.5 [ug/mL] (The mean of the results at pH 7.4)
In water, 6848 mg/L at 30 °C
Insoluble in water
Soluble in boiling water (1 in 100)
Soluble in hot alcohol and dilute alkali solutions;  slightly soluble in dilute sulfuric acid
Soluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950);  slightly soluble in dilute sulphuric acid;  almost insoluble in water, acetone, chloroform and diethyl ether.
7.35e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Mercaptopurine (6-MP): Procurement Evidence Guide for Antimetabolite Purine Analog


6-Mercaptopurine (6-MP; CAS: 50-44-2) is a thiopurine antimetabolite prodrug that requires intracellular activation via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to exert cytotoxic and immunosuppressive effects [1]. Its clinical utility spans two distinct therapeutic domains: maintenance therapy for acute lymphoblastic leukemia (ALL) and steroid-refractory inflammatory bowel disease (IBD) [1][2]. 6-MP is characterized by a narrow therapeutic index, extensive interpatient pharmacokinetic variability driven primarily by polymorphisms in thiopurine methyltransferase (TPMT) and NUDT15, and a complex metabolic fate that yields both active 6-thioguanine nucleotides (6-TGN) and hepatotoxic 6-methylmercaptopurine nucleotides (6-MMPN) [1][2][3].

Why Generic Substitution Fails: Formulation-Specific Bioavailability and Metabolite Profile of 6-Mercaptopurine


Generic substitution among thiopurines or even among different 6-MP formulations cannot be assumed without risk. 6-MP exhibits marked inter-formulation bioavailability differences: a powder for oral suspension (PFOS) demonstrated 47% higher oral bioavailability compared to the reference tablet formulation [1]. Moreover, not all liquid formulations of 6-MP are equivalent with respect to bioavailability [2]. Substituting 6-MP with azathioprine (AZA)—its prodrug—introduces additional toxicity monitoring requirements in ALL maintenance, with mean percentages of weeks with grade 3-4 leukopenia reaching 24% during AZA-based therapy [3]. Cross-class substitution with 6-thioguanine (6-TG) alters the metabolite landscape fundamentally: 6-MP therapy yields methylated thioinosine nucleotides (TIN) at approximately 26-fold higher concentrations than 6-TGN, whereas 6-TG produces predominantly unmethylated TGN [4]. These differences preclude simple interchangeability without dose adjustment and therapeutic monitoring.

6-Mercaptopurine (6-MP) Product-Specific Quantitative Differentiation Evidence Guide


Comparative Efficacy: 6-MP Demonstrates 45% vs. 67% Relapse Rate in Ulcerative Colitis Remission Maintenance

In a pooled analysis of five placebo-controlled randomized controlled trials involving 286 adult participants with ulcerative colitis, 6-mercaptopurine or its prodrug azathioprine reduced the failure-to-maintain-remission rate to 45% (64/143) compared with 67% (96/143) on placebo (RR 0.66, 95% CI 0.54 to 0.82) [1]. This represents an absolute risk reduction of 22 percentage points. While the evidence is of low certainty per GRADE methodology, the quantitative effect size is consistent across studies and supports the clinical utility of 6-MP in this indication [1].

Inflammatory Bowel Disease Ulcerative Colitis Maintenance Therapy Thiopurine

Metabolic Divergence: 6-MP Generates 26-Fold Higher Methylated vs. Unmethylated Nucleotides Compared to 6-TG

In a multicenter randomized study (COALL-92) comparing 6-MP and 6-thioguanine (6-TG) in pediatric ALL maintenance therapy, the metabolite profiles diverged markedly. During 6-MP treatment (n=32 patients), methylated thioinosine nucleotides (TIN) were concentrated approximately 26-fold higher in erythrocytes than thioguanine nucleotides (TGN) [1]. In contrast, during 6-TG treatment (n=22 patients), methylated TGN reached only about 40% of unmethylated TGN levels [1]. Despite the median TGN concentration being approximately 7-fold higher in the 6-TG arm, the median 6-TG dose was only about 70% of the 6-MP dose, yet white blood cell counts were equivalent between groups [1]. After identical 100 mg/m² doses, 6-MP achieved an approximately 4-fold higher peak plasma concentration of the parent drug than 6-TG [1].

Acute Lymphoblastic Leukemia Pharmacokinetics Thiopurine Metabolism 6-Thioguanine

Formulation Bioavailability: 6-MP Oral Suspension (PFOS) Exhibits 47% Higher Bioavailability vs. Tablet

A comparative pharmacokinetic study in 51 healthy adult subjects demonstrated that a 6-MP powder for oral suspension (PFOS, 10 mg/mL) achieved 47% higher oral bioavailability compared to the reference tablet formulation [1]. Population pharmacokinetic modeling with a two-compartmental dissolution and transit model indicated that 40 mg of PFOS was bioequivalent to 50 mg of the tablet formulation [1]. The simulated 6-thioguanine nucleotide concentrations in children using the PFOS dose-adjusted regimen ranged from 114 to 703.6 pmol/8×10⁸ RBC, which fell within the established therapeutic range reported in pediatric ALL studies [1]. Separately, a randomized crossover study in 20 pediatric ALL patients comparing a novel 6-MP liquid formulation to capsules demonstrated a relative bioavailability of 1.01 (90% CI 0.86–1.20) based on 6-TGN trough levels, confirming bioequivalence [2]. Notably, 75% of parents/patients preferred the liquid formulation over capsules for ease of administration (p=0.005) [2].

Bioequivalence Pediatric Oncology Oral Suspension Pharmacokinetics

Pharmacogenomic-Guided Dosing: TPMT/NUDT15 Testing Yields $26,028 Per-Patient Cost Savings in Pediatric ALL

A Markov model-based budget impact analysis from an institutional perspective evaluated preemptive pharmacogenomic testing for TPMT and NUDT15 polymorphisms prior to 6-MP maintenance therapy initiation in pediatric ALL patients [1]. The analysis modeled patient transitions among stable, moderately myelosuppressed, and severely myelosuppressed health states over 16 weeks of the first maintenance cycle [1]. Preemptive pharmacogenomic testing of TPMT and NUDT15 provided savings of up to $26,028 per patient during the maintenance phase [1]. One-way sensitivity analysis demonstrated that cost savings ranged from $8,592 to $30,129 when varying the minimum and maximum costs of outpatient management for moderate myelosuppression [1]. The clinical rationale stems from the established fact that TPMT-deficient patients (approximately 1 in 300 individuals) face life-threatening myelotoxicity risk [2], and NUDT15 variants are particularly prevalent in East Asian, Hispanic, and South Asian populations [1].

Pharmacogenomics TPMT NUDT15 Health Economics Pediatric ALL

Therapeutic Drug Monitoring: 6-TGN Levels Between 235–450 pmol/8×10⁸ RBC Associated with Optimal Response

Therapeutic drug monitoring (TDM) of erythrocyte 6-thioguanine nucleotide (6-TGN) concentrations provides a quantifiable framework for 6-MP dose optimization [1]. A 6-TGN threshold of 235 pmol/8×10⁸ RBC has been associated with clinical remission in IBD patients, while levels exceeding 450 pmol/8×10⁸ RBC correlate with an increased risk of leukopenia [1]. In a meta-analysis of 21 studies (16 ALL, 5 IBD), DNA-incorporated thioguanine (DNA-TG) levels—an alternative monitoring biomarker—showed a mean difference of 134.15 fmol TG/µg DNA (95% CI 83.78–184.35) between patients with and without leukopenia (p<0.00001) [2]. For IBD specifically, the mean difference was 161.76 fmol TG/µg DNA (95% CI 126.23–197.29, p<0.00001) [2]. Notably, DNA-TG measurement captures the impact of NUDT15 variants that affect primarily Asian and Hispanic populations and may be missed by conventional 6-TGN assays [2].

Therapeutic Drug Monitoring 6-Thioguanine Nucleotides IBD Pharmacokinetics

Comparative Efficacy: 6-MP/MTX Maintenance Reduces Relapse Risk vs. LSA2L2 in High-Risk Pediatric ALL

In the NOPHO ALL-92 study, a nonrandomized comparison of 234 children with higher-risk ALL evaluated oral methotrexate (MTX)/6-mercaptopurine (6-MP) maintenance therapy versus a multidrug cyclic LSA2L2 regimen [1]. Among 135 patients receiving MTX/6-MP maintenance, the relapse risk was 27%±5% for B-lineage ALL compared with 45%±9% in the LSA2L2 arm (P=0.02) [1]. For T-lineage ALL, relapse risk was 8%±5% with MTX/6-MP versus 21%±5% with LSA2L2 (P=0.12) [1]. Multivariate Cox regression analysis stratified for immune phenotype confirmed that LSA2L2 maintenance therapy was independently associated with increased risk of an event (P=0.04; overall Cox model P=0.003) [1]. These findings establish the MTX/6-MP backbone as a superior maintenance strategy for higher-risk pediatric ALL relative to the historical LSA2L2 multidrug alternative.

Acute Lymphoblastic Leukemia Maintenance Therapy Methotrexate Relapse Prevention

6-Mercaptopurine (6-MP): Evidence-Backed Procurement and Application Scenarios


Pediatric ALL Maintenance Therapy Requiring Liquid Formulation for Accurate Weight-Based Dosing

Procurement of 6-MP for pediatric ALL maintenance therapy should prioritize formulation selection based on bioavailability evidence. For institutions serving pediatric populations who cannot swallow tablets, the 6-MP powder for oral suspension (PFOS) formulation achieves 47% higher bioavailability than tablets, necessitating a 20% dose reduction (40 mg PFOS equivalent to 50 mg tablet) to maintain comparable exposure within the therapeutic 6-TGN range of 114–703.6 pmol/8×10⁸ RBC [1]. A liquid formulation with relative bioavailability of 1.01 versus capsules demonstrated 75% patient/parent preference for ease of administration [2]. Protocol implementation must include the dose adjustment factor and consideration that not all liquid 6-MP formulations are bioequivalent [3].

Value-Based Procurement Integrating Preemptive Pharmacogenomic Testing

Health systems and payers should evaluate 6-MP procurement in the context of bundled pharmacogenomic testing for TPMT and NUDT15 polymorphisms. Markov modeling demonstrates up to $26,028 per-patient cost savings during the first 16-week maintenance cycle when preemptive testing is implemented versus empiric dosing [1]. This value proposition stems from reduced hospitalization and management costs for moderate-to-severe myelosuppression events that disproportionately affect TPMT-deficient (~1 in 300) and NUDT15-variant carriers (notably in Asian, Hispanic, and South Asian populations) [1][2]. Procurement contracts that include or reference access to pharmacogenomic testing may yield superior total cost of care outcomes compared to drug-cost-only negotiations.

IBD Maintenance Therapy with Integrated Therapeutic Drug Monitoring

In inflammatory bowel disease (IBD) maintenance therapy, 6-MP procurement should be accompanied by access to therapeutic drug monitoring (TDM) of erythrocyte 6-TGN concentrations. The evidence establishes a therapeutic window of 235–450 pmol/8×10⁸ RBC for optimal efficacy-toxicity balance [1]. For populations with high NUDT15 variant prevalence (East Asian, South Asian, Hispanic), DNA-TG monitoring in lymphocytes may provide additional clinical value, as this biomarker captures NUDT15-mediated toxicity risk that conventional 6-TGN assays may miss [2]. Compared to placebo, 6-MP reduces ulcerative colitis relapse from 67% to 45% (RR 0.66) [3]. Formulary decisions should consider the full care pathway including metabolite monitoring infrastructure.

Protocol-Specified MTX/6-MP Maintenance Backbone for High-Risk Pediatric ALL

Institutions treating higher-risk pediatric ALL should procure 6-MP specifically for use in combination with oral methotrexate (MTX) as the maintenance therapy backbone. The NOPHO ALL-92 study provides quantitative evidence that MTX/6-MP maintenance reduces relapse risk compared to the LSA2L2 multidrug alternative: B-lineage ALL relapse rates were 27%±5% versus 45%±9% (P=0.02) with MTX/6-MP, and T-lineage relapse rates were 8%±5% versus 21%±5% (P=0.12) [1]. Multivariate analysis confirmed LSA2L2 as an independent risk factor for adverse events (P=0.04) [1]. Procurement should ensure 6-MP is available in tandem with MTX to enable protocol adherence for this evidence-backed combination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Mercaptopurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.